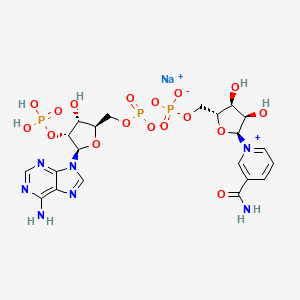
alpha-NADP sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It plays a crucial role in maintaining cellular redox homeostasis and regulating various biological events, including cellular metabolism . This compound is alternately oxidized (NADP+) and reduced (NADPH), serving as a universal electron donor that provides reducing power for synthetic metabolic reactions and redox balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alpha-NADP sodium salt involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) to form NADP, followed by the addition of sodium ions to produce the sodium salt form . The reaction conditions typically include the use of phosphorylating agents and controlled pH environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using enzymatic or chemical phosphorylation methods. The process includes the purification of the product through ion-exchange chromatography and high-resolution accurate mass spectrometry to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-NADP sodium salt undergoes various types of reactions, including:
Oxidation and Reduction: It alternates between its oxidized form (NADP+) and reduced form (NADPH) in redox reactions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorylating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include NADPH, which is used in various biosynthetic pathways, and other phosphorylated derivatives that play roles in cellular metabolism .
Applications De Recherche Scientifique
Alpha-NADP sodium salt has a wide range of scientific research applications, including:
Mécanisme D'action
Alpha-NADP sodium salt exerts its effects by acting as a coenzyme in redox reactions, transferring electrons between molecules. It is involved in various metabolic pathways, including the pentose phosphate pathway, where it provides reducing power for biosynthetic reactions . The molecular targets of this compound include enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are involved in cellular metabolism and redox regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): Similar to alpha-NADP sodium salt but lacks the additional phosphate group.
Nicotinamide adenine dinucleotide phosphate disodium salt: Another form of NADP with two sodium ions.
Nicotinamide adenine dinucleotide phosphate hydrate: A hydrated form of NADP
Uniqueness
This compound is unique due to its role as a universal electron donor in redox reactions and its involvement in various metabolic pathways. Its ability to maintain cellular redox homeostasis and regulate biological events makes it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20+,21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMDLCHLVUHFS-VUWULMATSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7NaO17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-03-6 |
Source


|
| Record name | α-Nicotinamide adenine dinucleotide phosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
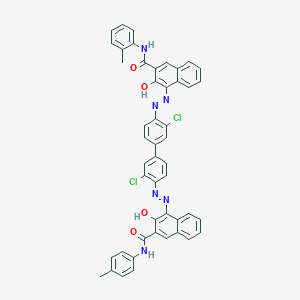
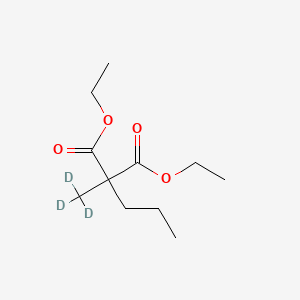
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
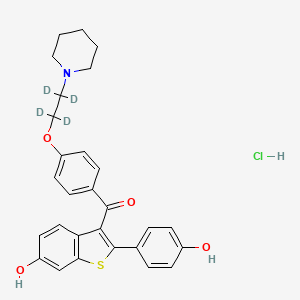
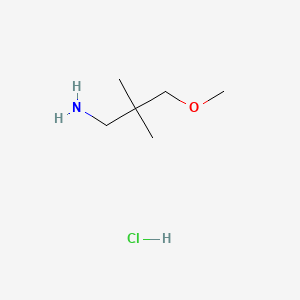
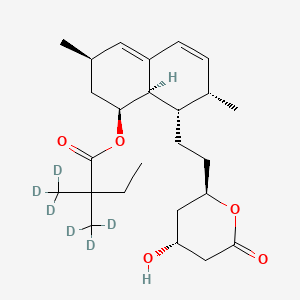
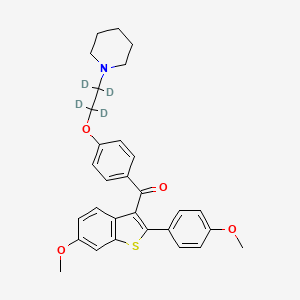
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
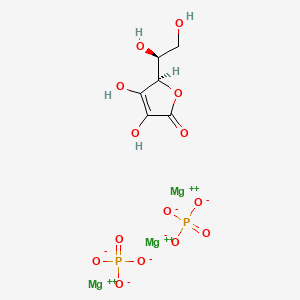
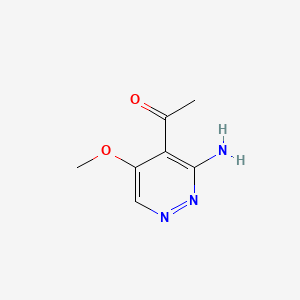
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)
